![molecular formula C16H14F3N3O3S2 B3003510 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034367-07-0](/img/structure/B3003510.png)
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Antibacterial Agents
This compound has shown potential as an antibacterial agent. The presence of the thiophene moiety is known to contribute to antimicrobial activity, and modifications to this core structure can lead to compounds with promising antibacterial properties .
Antimicrobial Activity
Thiophene derivatives, including those similar to the compound , have been reported to exhibit high antimicrobial activity against various microbial infections .
Analgesic and Anti-inflammatory Applications
Compounds containing thiophene rings have been found to possess analgesic and anti-inflammatory properties, which could make them valuable in the development of new pain relief and anti-inflammatory drugs .
Antitumor Activity
Thiophene derivatives are also being explored for their antitumor activities. They may play a role in the synthesis of anticancer agents due to their ability to interfere with the proliferation of cancer cells .
Material Science
In material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs) and as corrosion inhibitors, showcasing their versatility in industrial applications .
Pharmaceutical Industry
The pharmaceutical industry has shown interest in thiophene compounds due to their extensive spectrum of pharmacological potential, which includes therapeutic applications for various diseases .
Each application mentioned above is based on the general properties and activities observed in thiophene derivatives. The specific compound you’ve mentioned may have similar or related applications due to its structural similarity with other thiophene-containing compounds.
Synthesis and Antibacterial Activity of New N -[2-(Thiophen-3-yl)ethyl] - jstage.jst.go.jp Synthesis and Antibacterial Activity of New N-[2-(Thiophen-3-yl)ethyl] - jstage.jst.go.jp Therapeutic importance of synthetic thiophene - BMC Chemistry Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion, and anticancer activity - ResearchGate Therapeutic Potential of Thiophene Compounds: A Mini-Review - benthamscience.com Therapeutic importance of synthetic thiophene - ResearchGate Recent strategies in the synthesis of thiophene derivatives: highlights - link.springer.com
Mechanism of Action
Target of Action
It is known that the compound is a part of the quinolones field , which are typically known to target bacterial DNA gyrase and topoisomerase IV enzymes.
Mode of Action
Quinolones, in general, inhibit the dna gyrase and topoisomerase iv enzymes, preventing bacterial dna replication and transcription .
Biochemical Pathways
As a quinolone derivative, it is likely to interfere with bacterial dna synthesis by inhibiting dna gyrase and topoisomerase iv, leading to bacterial cell death .
Result of Action
The compound has shown promising antibacterial activity in vitro . Among the tested derivatives, those containing N-[2-(thiophen-3-yl)-2-hydroxyiminoethyl] or N-[2-(thiophen-3-yl)-2-methoxyiminoethyl] residue provided a high inhibition against all the tested Gram-positive organisms including methicillin-resistant Staphylococcus aureus .
properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O3S2/c17-16(18,19)25-13-1-3-14(4-2-13)27(23,24)20-7-9-22-8-5-15(21-22)12-6-10-26-11-12/h1-6,8,10-11,20H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXJBGYCKZVVMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide |
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